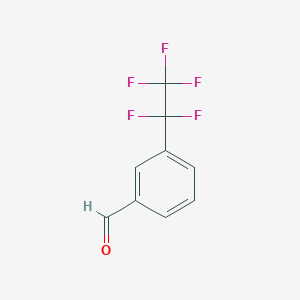
3-(Perfluoroethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Perfluoroethyl)benzaldehyde is an organic compound characterized by the presence of a benzene ring substituted with a perfluoroethyl group and an aldehyde group. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the perfluoroethyl group. These properties make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluoroethyl)benzaldehyde typically involves the introduction of a perfluoroethyl group to a benzaldehyde precursor. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with a perfluoroethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Perfluoroethyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The perfluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-(Perfluoroethyl)benzoic acid.
Reduction: 3-(Perfluoroethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Perfluoroethyl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the perfluoroethyl group.
Mechanism of Action
The mechanism of action of 3-(Perfluoroethyl)benzaldehyde is primarily influenced by the electron-withdrawing effects of the perfluoroethyl group. This effect stabilizes the negative charge on intermediates during chemical reactions, making the compound highly reactive in nucleophilic addition and substitution reactions. The aldehyde group also plays a crucial role in its reactivity, allowing it to participate in various condensation and oxidation-reduction reactions.
Comparison with Similar Compounds
Benzaldehyde: Lacks the perfluoroethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a perfluoroethyl group, resulting in different electronic and steric effects.
4-(Perfluoroethyl)benzaldehyde: The perfluoroethyl group is positioned at the para position, leading to different reactivity and properties.
Uniqueness: 3-(Perfluoroethyl)benzaldehyde is unique due to the presence of the perfluoroethyl group at the meta position, which significantly influences its chemical reactivity and properties
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7-3-1-2-6(4-7)5-15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRROUARZJYMBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450909-97-3 |
Source


|
| Record name | 3-(pentafluoroethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone](/img/structure/B2426268.png)

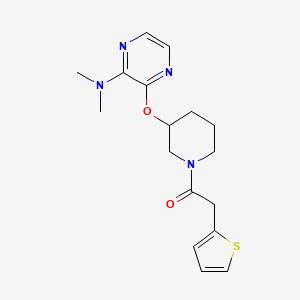
![5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426273.png)
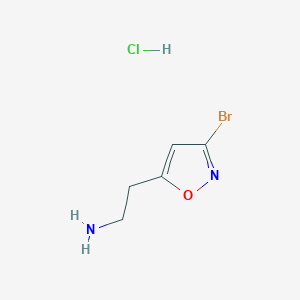
![N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2426276.png)
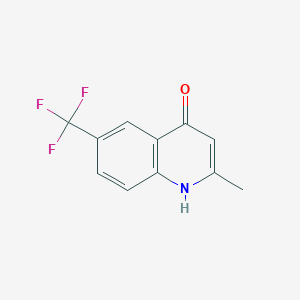
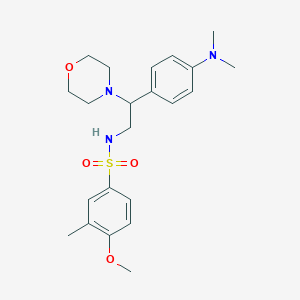

![2-fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide](/img/structure/B2426285.png)
![2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone](/img/structure/B2426286.png)
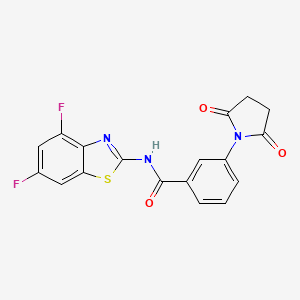
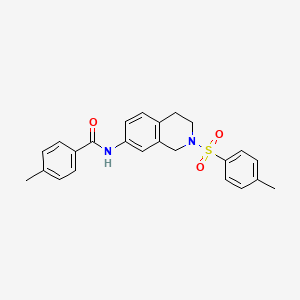
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea](/img/structure/B2426292.png)
